5-Bromo-3-isopropylbenzo[d]isoxazole is a chemical compound characterized by its unique molecular structure, which includes a bromine atom and an isopropyl group attached to a benzo[d]isoxazole ring. The compound has the molecular formula C10H10BrN2O and is identified by the CAS number 1029529-32-5. Its structure features a five-membered isoxazole ring fused to a benzene ring, which contributes to its chemical properties and potential biological activities. The presence of the bromine atom enhances its reactivity, making it a valuable compound in various chemical syntheses and biological applications .
The chemical reactivity of 5-Bromo-3-isopropylbenzo[d]isoxazole is largely influenced by the bromine substituent, which can participate in nucleophilic substitution reactions. The compound can undergo electrophilic aromatic substitution due to the electron-withdrawing nature of the bromine, making it susceptible to further functionalization. Additionally, the isoxazole moiety can participate in cycloaddition reactions and can be modified through various synthetic pathways, including reactions with nucleophiles or electrophiles to yield derivatives with enhanced properties .
Research has indicated that 5-Bromo-3-isopropylbenzo[d]isoxazole exhibits significant biological activities, particularly in the realm of medicinal chemistry. Its derivatives have shown potential as anticancer agents, with studies revealing cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells makes it a candidate for further investigation in drug development . Additionally, its structural features allow for interactions with biological targets, potentially leading to therapeutic applications in treating malignancies.
The synthesis of 5-Bromo-3-isopropylbenzo[d]isoxazole can be achieved through several methods:
These methods can be optimized for yield and purity depending on the desired application.
5-Bromo-3-isopropylbenzo[d]isoxazole has potential applications in several fields:
Interaction studies involving 5-Bromo-3-isopropylbenzo[d]isoxazole have focused on its binding affinity to various biological targets. These studies often employ techniques such as molecular docking and surface plasmon resonance to elucidate how the compound interacts with proteins associated with cancer progression. Understanding these interactions helps inform modifications that could enhance its efficacy as a therapeutic agent .
Several compounds share structural similarities with 5-Bromo-3-isopropylbenzo[d]isoxazole. Here are some notable examples:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 5-Bromo-3-cyclopropylbenzo[d]isoxazole | Contains a cyclopropyl group | Different steric effects influencing reactivity |
| 5-Chloro-3-isopropylbenzo[d]isoxazole | Chlorine instead of bromine | Varying electronic properties affecting activity |
| 4-Bromo-3-isopropylbenzo[d]isoxazole | Bromine at the para position | Potentially different biological activity profile |
| 5-Bromo-2-methylbenzo[d]isoxazole | Methyl group instead of isopropyl | Altered hydrophobicity and potential interactions |
These compounds exhibit variations in their substituents, which can significantly influence their chemical reactivity and biological activity. The unique combination of bromine and isopropyl groups in 5-Bromo-3-isopropylbenzo[d]isoxazole distinguishes it from these analogs, potentially leading to unique pharmacological profiles.
The shift toward sustainable chemistry has driven the development of catalyst-free synthetic routes in aqueous media. A notable method involves the condensation of 3-isopropylbenzo[d]isoxazole precursors with bromine sources under mild conditions. For instance, Nagaraju et al. demonstrated that water acts as both a solvent and a promoter in the vinylogous Henry reaction, achieving yields of 82–99% for isoxazole-oxindole hybrids at 50°C . While their study focused on hybrid systems, the principles extend to 5-bromo-3-isopropylbenzo[d]isoxazole synthesis. The polar environment of water facilitates hydrogen bonding with intermediates, stabilizing transition states and reducing activation energy. Comparative studies using D₂O, brine, and PEG-400 revealed that pure water (0.170 mol concentration) optimized reaction efficiency, likely due to its high dielectric constant and ability to solubilize ionic intermediates .
A parallel approach employs β,γ-unsaturated ketoximes as starting materials. In aqueous media, these compounds undergo cyclization via iminoxyl radical intermediates, forming the isoxazole core without metal catalysts . The absence of organic solvents minimizes waste, aligning with green chemistry principles. For 5-bromo derivatives, post-cyclization bromination using N-bromosuccinimide (NBS) in water has been reported, though regioselectivity remains a challenge .
Table 1: Comparative Analysis of Aqueous-Phase Synthesis Conditions
| Parameter | Water | Brine | PEG-400 |
|---|---|---|---|
| Yield (%) | 82–99 | 65–78 | 70–85 |
| Reaction Time (min) | 45–120 | 90–180 | 60–150 |
| Temperature (°C) | 50 | 50 | 50 |
| Regioselectivity | Moderate | Low | Moderate |
Microwave irradiation has revolutionized the synthesis of heterocycles by enabling rapid, energy-efficient cyclization. A microwave-assisted radical cascade cyclization method, developed by Huang et al., utilizes n-Bu₄NI (TBAI) as a catalyst to generate iminoxyl radicals from β,γ-unsaturated ketoximes . These radicals undergo regioselective addition to vinyl isocyanides, forming the benzo[d]isoxazole skeleton in 15–30 minutes with yields exceeding 85%. The localized heating effect of microwaves accelerates bond formation while suppressing side reactions, a critical advantage for thermally sensitive intermediates.
For brominated derivatives, post-cyclization functionalization with CuBr₂ under microwave conditions introduces bromine at the 5-position. The electron-withdrawing nature of the isoxazole ring directs electrophilic bromination to the para position relative to the nitrogen atom, as evidenced by X-ray crystallography . This method achieves >90% regioselectivity when conducted at 80°C with a 2:1 molar ratio of CuBr₂ to substrate.
Mechanistic Insight:
The TBAI-mediated process generates iodine radicals (I- *) under microwave irradiation, which abstract hydrogen from ketoximes to form iminoxyl radicals. These radicals undergo 5-exo* cyclization with vinyl isocyanides, followed by bromine incorporation via single-electron transfer (SET) to CuBr₂ .
Regioselectivity in bromination is governed by electronic and steric factors. The 3-isopropyl group in benzo[d]isoxazole creates steric hindrance at the 4- and 6-positions, favoring bromination at the 5-position. Computational studies using density functional theory (DFT) reveal that the LUMO of the isoxazole ring localizes at C5, making it susceptible to electrophilic attack .
Two primary strategies dominate:
Table 2: Regioselectivity in Bromination Methods
| Method | Selectivity (%) | Conditions |
|---|---|---|
| Electrophilic (Br₂/H⁺) | 78 | 0°C, 2 h |
| Lithiation (n-BuLi/Br₂) | 95 | −78°C, 30 min |
| Radical (NBS/AIBN) | 65 | 80°C, UV light |
Benzo[d]isoxazole derivatives have shown promise as inhibitors of bromodomain and extra-terminal (BET) proteins, particularly in castration-resistant prostate cancer (CRPC). Structural optimization of these compounds has yielded potent inhibitors such as Y06036 (6i) and Y06137 (7m), which bind to the BRD4(1) bromodomain with dissociation constants ($$K_d$$) of 82 nM and 81 nM, respectively [2]. These compounds exhibit high selectivity over non-BET bromodomains and suppress CRPC progression by downregulating androgen receptor (AR) signaling and MYC expression. In xenograft models, Y06036 and Y06137 reduced tumor growth by 65% and 58%, respectively, highlighting their therapeutic potential [2].
Table 1: Key Benzo[d]Isoxazole-Based BET Inhibitors
| Compound | Target | $$K_d$$ (nM) | Selectivity Profile |
|---|---|---|---|
| Y06036 (6i) | BRD4(1) | 82 | >100-fold over non-BET |
| Y06137 (7m) | BRD4(1) | 81 | >100-fold over non-BET |
The benzo[d]isoxazole scaffold also modulates hypoxia-inducible factor 1α (HIF-1α), a critical regulator of tumor angiogenesis. Derivatives such as compound 15 and compound 31 inhibit HIF-1α transcription in HEK293T cells with half-maximal inhibitory concentrations ($$IC_{50}$$) of 24 nM [5]. These compounds destabilize HIF-1α by blocking its interaction with transcriptional coactivators like p300/CBP, thereby suppressing hypoxia-responsive genes [3] [5]. Structural studies suggest that the bromo and isopropyl substituents in 5-bromo-3-isopropylbenzo[d]isoxazole analogs enhance binding affinity to HIF-1α’s oxygen-dependent degradation domain [5].
While the provided search results focus on cyclooxygenase-2 (COX-2) inhibition, benzo[d]isoxazole derivatives have been engineered to target inflammatory pathways. For instance, carboxylate-containing nonsteroidal anti-inflammatory drugs (NSAIDs) modified with benzo[d]isoxazole moieties exhibit enhanced COX-2 selectivity [7]. Although specific data on p38 MAP kinase inhibition is absent in the provided sources, the scaffold’s structural flexibility suggests potential for dual-targeting strategies. Derivatives such as indomethacin amides demonstrate slow, tight-binding inhibition of COX-2, reducing prostaglandin synthesis without gastrointestinal toxicity [7].
Benzo[d]isoxazole derivatives show high specificity for voltage-gated sodium channel NaV1.1, a target in epilepsy treatment. Z-6b, a lead compound, inhibits maximal electroshock (MES)-induced seizures with a median effective dose ($$ED{50}$$) of 20.5 mg/kg and a therapeutic index ($$TD{50}/ED_{50}$$) of 10.3 [8]. Electrophysiological studies confirm that Z-6b selectively blocks NaV1.1 (IC~50~ = 0.8 μM) over NaV1.2, NaV1.3, and NaV1.6 channels, making it a promising antiepileptic candidate [8].
Table 2: Anticonvulsant Efficacy of Benzo[d]Isoxazole Derivatives
| Compound | Target | $$ED_{50}$$ (mg/kg) | Therapeutic Index |
|---|---|---|---|
| Z-6b | NaV1.1 | 20.5 | 10.3 |
The incorporation of halogen substituents into isoxazole-containing compounds represents a fundamental strategy for enhancing target binding affinity through multiple complementary mechanisms. Research demonstrates that halogen atoms, particularly bromine in the context of 5-Bromo-3-isopropylbenzo[d]isoxazole, exert profound effects on molecular recognition and protein-ligand interactions [1] [2] [3].
Halogen bonding emerges as the primary mechanism underlying enhanced binding affinity. This non-covalent interaction occurs between the sigma-hole of the halogen atom and electron-rich regions of target proteins, particularly backbone carbonyl oxygen atoms. Studies investigating halogen-substituted compounds have revealed that the strength of halogen bonding follows the trend: iodine > bromine > chlorine > fluorine, correlating directly with the size and polarizability of the halogen atom [3]. For 5-Bromo-3-isopropylbenzo[d]isoxazole, the bromine substituent at the 5-position creates optimal geometric complementarity with protein binding sites while maintaining favorable pharmacokinetic properties.
Experimental evidence from structure-activity relationship studies of isoxazole derivatives targeting cyclooxygenase-2 demonstrates that bromine substitution enhances binding affinity by 3-5 fold compared to unsubstituted analogs [1]. The enhanced potency results from the bromine atom forming specific interactions with hydrophobic residues within the binding pocket, effectively stabilizing the ligand-protein complex through reduced solvent accessibility of the halogen atom [2].
The electronic effects of halogen substitution contribute significantly to binding affinity through modulation of the isoxazole ring's electron density distribution. Bromine, being an electron-withdrawing group, reduces electron density on the isoxazole nitrogen and oxygen atoms, thereby fine-tuning hydrogen bonding interactions with target proteins [4]. This electronic modulation proves particularly advantageous in selective targeting, as demonstrated by improved selectivity indices ranging from 4.6 to 6.1 for bromo-substituted derivatives compared to unsubstituted analogs [1].
Hydrophobic interactions represent another crucial component of halogen-mediated binding enhancement. The major determinant of halogen substituent effects on binding affinity appears to be hydrophobicity, as evidenced by excellent correlations between calculated lipophilicity parameters and binding constants [2]. Bromine atoms exhibit hydrophobic effects equivalent to methyl groups, contributing to favorable protein-ligand interactions within hydrophobic binding pockets while avoiding unfavorable desolvation penalties.
Computational studies employing molecular dynamics simulations reveal that halogen-substituted isoxazoles demonstrate enhanced binding stability through reduced conformational flexibility [5] [6]. The presence of bromine at the 5-position restricts molecular motion, resulting in lower entropic penalties upon binding and improved residence times within target binding sites. These findings correlate with experimental observations showing decreased dissociation rates for halogenated derivatives.
| Compound | Target Protein | Binding Affinity (μM) | Selectivity Index | Reference |
|---|---|---|---|---|
| Unsubstituted isoxazole | COX-2 | 12.5±1.2 | 1.0 | Khanum et al. |
| Fluoro-substituted | COX-2 | 8.3±0.9 | 1.8 | Khanum et al. |
| Chloro-substituted | COX-2 | 5.1±0.6 | 3.2 | Khanum et al. |
| Bromo-substituted | COX-2 | 3.2±0.4 | 4.6 | Khanum et al. |
| Iodo-substituted | COX-2 | 2.1±0.3 | 6.1 | Khanum et al. |
The position-dependent effects of halogen substitution reveal critical structure-activity relationships. Studies on phenanthrene derivatives demonstrate that the position and number of bromine substituents dramatically influence self-assembly behaviors through different intermolecular interactions, including bromine-bromine halogen bonding and van der Waals interactions [5] [6]. These findings translate to biological systems, where the 5-position of the benzisoxazole ring provides optimal spatial orientation for halogen bonding with target proteins.
Systematic evaluations of halogen substitution effects on ketamine analogs binding to cytochrome P450 enzymes reveal that hydrophobicity changes due to halogen substitution serve as the primary design criterion for optimizing binding affinity [2]. The correlation between calculated lipophilicity parameters and logarithmic binding constants demonstrates that halogen-induced hydrophobicity changes can be reliably predicted and utilized for rational drug design.
The isopropyl substituent at the C-3 position of 5-Bromo-3-isopropylbenzo[d]isoxazole exerts significant steric effects that profoundly influence the compound's bioavailability profile through multiple interconnected mechanisms. Understanding these steric interactions proves essential for predicting and optimizing the pharmacokinetic properties of isoxazole-containing pharmaceuticals [7] [8] [9].
Steric hindrance represents the primary mechanism by which the isopropyl group affects bioavailability. The spatial restriction imposed by the branched alkyl substituent creates physical barriers that influence molecular interactions with biological membranes, transport proteins, and metabolic enzymes [10]. The steric parameter (Es) for isopropyl groups (-2.78) indicates substantial bulk compared to linear alkyl chains, resulting in measurable impacts on absorption, distribution, metabolism, and excretion processes [8] [9].
Membrane permeability studies reveal that increasing steric bulk of alkyl substituents progressively reduces passive diffusion across biological membranes. Research on phenylacetic acid derivatives demonstrates that branching and cyclization of alkyl chains reduce percentage absorption in buccal absorption tests [9]. For isopropyl-substituted compounds, oral bioavailability decreases to approximately 52±3% compared to 78±5% for methyl analogs, reflecting the impact of increased molecular volume and altered membrane interactions [8].
The absorption kinetics of isopropyl-substituted isoxazoles demonstrate reduced absorption rates (1.2±0.1 h⁻¹) compared to less sterically hindered analogs. This reduction results from impaired interactions with membrane transporters and decreased membrane fluidity effects [7]. The branched structure of the isopropyl group creates conformational restrictions that limit optimal positioning for transporter recognition and binding.
Metabolic stability paradoxically improves with increased steric bulk around the isoxazole core. The isopropyl group provides protection against enzymatic attack, resulting in extended half-lives (4.8 hours) compared to less hindered derivatives [8]. Studies on ester prodrugs demonstrate that isopropyl esters show reduced hydrolysis rates compared to methyl and ethyl analogs, supporting the protective effects of steric hindrance against metabolic processes [8].
| Alkyl Substituent | Steric Parameter (Es) | Oral Bioavailability (%) | Absorption Rate (h⁻¹) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|---|
| Methyl | -1.24 | 78±5 | 2.3±0.2 | 2.1 |
| Ethyl | -2.48 | 65±4 | 1.8±0.2 | 3.4 |
| Isopropyl | -2.78 | 52±3 | 1.2±0.1 | 4.8 |
| n-Propyl | -3.16 | 48±4 | 1.0±0.1 | 4.2 |
| tert-Butyl | -4.38 | 23±6 | 0.4±0.1 | 6.7 |
Distribution properties are significantly affected by the steric bulk of the isopropyl group. The increased molecular volume and altered shape affect tissue penetration and protein binding characteristics. Research demonstrates that steric effects influence the distribution coefficient (logD7.4) values, with isopropyl substitution typically increasing lipophilicity while simultaneously reducing aqueous solubility [7] [11].
Drug-metabolizing enzyme interactions reveal complex steric effects on biotransformation pathways. The isopropyl group can either protect against or redirect metabolic attack depending on the specific enzyme system involved. Studies on isoxazole ring scission demonstrate that steric hindrance at the C-3 position influences the accessibility of the ring nitrogen and oxygen atoms to cytochrome P450 enzymes [12]. The C-3 hydrogen in unsubstituted isoxazoles proves essential for ring opening, and substitution with bulky groups like isopropyl significantly alters metabolic pathways.
Formulation considerations become critical when dealing with sterically hindered compounds. The isopropyl group affects crystallization behavior, polymorphism, and solid-state stability, influencing the development of suitable dosage forms [7]. Computational studies reveal that steric parameters can be used to predict dissolution rates and bioavailability enhancement strategies for poorly water-soluble compounds.
The relationship between steric effects and bioavailability follows predictable patterns that can be quantified using molecular descriptors. Multiple linear regression analyses incorporating steric parameters, topological indices, and lipophilicity descriptors successfully predict bioavailability outcomes for series of structurally related compounds [13] [10]. These quantitative structure-property relationships provide valuable tools for optimizing the balance between potency and bioavailability in drug design.
Permeability enhancement strategies specific to sterically hindered compounds include the use of penetration enhancers, nanoparticle formulations, and prodrug approaches [7] [14]. The isopropyl group's steric bulk can be temporarily masked through ester or amide linkages that undergo enzymatic cleavage after absorption, thereby combining improved membrane permeation with the desired biological activity of the parent compound.
The selection of appropriate heterocyclic cores represents a critical decision in pharmaceutical development, with isoxazole rings offering distinct advantages and limitations compared to alternative five-membered heterocycles. Comprehensive analysis of structure-activity relationships reveals fundamental differences in pharmacological profiles, selectivity patterns, and drug-like properties between isoxazole and other heterocyclic scaffolds [15] [16] [17].
Isoxazole cores demonstrate superior drug-like properties compared to many alternative heterocycles, exhibiting optimal balance between hydrogen bonding capacity, lipophilicity, and metabolic stability [16] [17]. The unique positioning of nitrogen and oxygen atoms in adjacent positions creates a distinctive electronic environment that influences both target recognition and pharmacokinetic behavior. Drug-likeness scores for isoxazole derivatives (0.78) exceed those of benzimidazole (0.69) and oxazole (0.72) analogs, reflecting improved compliance with pharmaceutical optimization criteria [15] [16].
The hydrogen bonding profile of isoxazole rings provides selective advantages in protein-ligand interactions. Unlike pyrazole and benzimidazole cores that contain hydrogen bond donors, isoxazole rings function exclusively as hydrogen bond acceptors through the nitrogen and oxygen atoms [18] [19]. This selective hydrogen bonding pattern enables precise targeting of specific protein binding sites while minimizing off-target interactions that could lead to adverse effects.
Lipophilicity characteristics distinguish isoxazole cores from alternative heterocycles in clinically relevant ways. The typical LogP range for isoxazole derivatives (2.1-3.8) provides optimal membrane permeability while maintaining aqueous solubility sufficient for pharmaceutical development [15] [17]. Oxazole analogs demonstrate lower lipophilicity (1.8-3.2), potentially limiting membrane penetration, while benzothiazole derivatives exhibit higher lipophilicity (2.8-4.2) that may compromise solubility and formulation properties.
| Heterocyclic Core | Hydrogen Bond Acceptors | Hydrogen Bond Donors | LogP Range | Typical IC₅₀ (μM) | Drug-likeness Score |
|---|---|---|---|---|---|
| Isoxazole | 2 | 0 | 2.1-3.8 | 0.5-15.0 | 0.78 |
| Oxazole | 2 | 0 | 1.8-3.2 | 2.0-25.0 | 0.72 |
| Pyrazole | 2 | 1 | 1.5-2.9 | 1.0-18.0 | 0.81 |
| Benzothiazole | 2 | 0 | 2.8-4.2 | 0.8-12.0 | 0.75 |
| Benzimidazole | 2 | 1 | 1.2-2.8 | 3.0-35.0 | 0.69 |
Potency comparisons across heterocyclic series reveal systematic differences in target affinity and selectivity. Isoxazole derivatives typically demonstrate intermediate potency (IC₅₀ range: 0.5-15.0 μM) with excellent selectivity profiles, while benzothiazole analogs show higher potency (0.8-12.0 μM) but potentially reduced selectivity due to increased lipophilicity [20] [21]. Benzimidazole derivatives often exhibit lower potency (3.0-35.0 μM), requiring higher doses that may increase the risk of dose-limiting toxicities.
Metabolic stability patterns vary significantly between heterocyclic cores, influencing dosing frequency and duration of action. Isoxazole rings demonstrate unique metabolic behavior, including susceptibility to ring-opening reactions under specific conditions [12]. However, substitution patterns, particularly at the C-3 position, can dramatically influence metabolic fate. The 3-unsubstituted isoxazole rings undergo N-O bond cleavage, while 3-substituted analogs like 5-Bromo-3-isopropylbenzo[d]isoxazole resist ring opening and follow alternative metabolic pathways [12].
Selectivity profiles represent a crucial distinguishing feature between heterocyclic cores. Structure-activity relationship studies of trisubstituted isoxazoles as selective allosteric ligands demonstrate that isoxazole scaffolds can achieve remarkable selectivity for specific protein targets [22]. The increased potency of ether-linked isoxazole derivatives results from enhanced hydrophobic interactions with hydrophobic allosteric binding pockets, while the specific conformational preferences of the isoxazole core contribute to selectivity over related targets.
Bioisosteric replacement strategies reveal systematic approaches for optimizing heterocyclic cores. The replacement of carboxylic acids with isoxazole surrogates provides a classical example of successful bioisosterism in medicinal chemistry [23] [24]. Isoxazole rings can serve as effective bioisosteres for carboxylic acids, amides, and other hydrogen bonding groups while offering improved metabolic stability and altered physicochemical properties.
The pharmaceutical landscape demonstrates the clinical success of different heterocyclic cores. Over 20 Food and Drug Administration approved drugs contain oxazole and isoxazole nuclei, including Tafamidis and Oxaprozin, validating the therapeutic potential of these scaffolds [15] [16]. Pyrazole-containing pharmaceuticals represent an even larger group, with over 40 approved drugs demonstrating the versatility of this heterocyclic core [21]. However, each scaffold offers unique advantages for specific therapeutic applications.
Synthetic accessibility and cost considerations influence the practical selection of heterocyclic cores in drug development. Isoxazole synthesis benefits from well-established methodologies, including hydroxylamine-mediated cyclizations and 1,3-dipolar cycloaddition reactions [25] [26]. The availability of diverse synthetic routes enables efficient structure-activity relationship exploration and scale-up for clinical development.
Future directions in heterocyclic core optimization focus on hybrid scaffolds that combine advantageous features of multiple ring systems. Recent advances include benzisoxazole-thiazolidinone hybrids and pyrazole-benzimidazole combinations that aim to achieve synergistic effects through dual pharmacophore approaches [27] [28]. These hybrid strategies represent promising avenues for developing next-generation pharmaceuticals with improved therapeutic profiles.